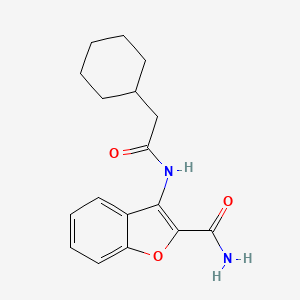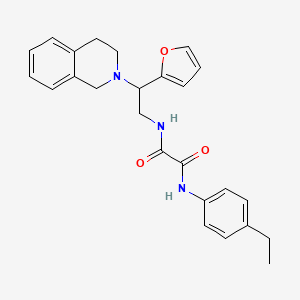
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a complex organic compound known for its multifaceted applications in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its unique structure which integrates a dihydroisoquinoline moiety, a furan ring, and an oxalamide linkage, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide typically involves a multi-step reaction starting with the appropriate isoquinoline derivative and furfural. The reaction proceeds through a series of intermediate steps involving cyclization, alkylation, and amide formation. Common conditions include the use of catalysts like palladium, specific temperature ranges, and reaction times optimized for each step.
Industrial Production Methods: : In an industrial setting, the synthesis of this compound can be scaled up using batch or continuous flow reactors. Optimization of reaction conditions, such as solvent choice, temperature control, and purification methods like chromatography, is crucial to ensure high yield and purity of the final product.
Types of Reactions It Undergoes
Oxidation: : The furan ring and the dihydroisoquinoline moiety can undergo oxidative transformations, yielding various oxidized derivatives.
Reduction: : Selective reduction can target specific functional groups, leading to the formation of reduced intermediates.
Substitution: : The aromatic rings present in the molecule can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts for substitution: : Palladium on carbon, copper catalysts.
Major Products Formed: : Depending on the type of reaction, the major products include oxidized furans, reduced isoquinolines, and substituted aromatic derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide has found diverse applications:
Chemistry: : Used as an intermediate in organic synthesis for the creation of novel compounds.
Biology: : Studied for its potential bioactivity and interactions with biological macromolecules.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Employed in the manufacture of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: : Potential targets include enzymes, receptors, and ion channels, which mediate the compound's biological effects.
Pathways Involved: : The compound may influence signal transduction pathways, oxidative stress responses, and cellular metabolism, leading to various physiological effects.
Comparison with Similar Compounds
When compared with other compounds having similar structural motifs, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide stands out due to its unique combination of functional groups and resultant properties.
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N-(phenyl)oxalamide
2-(furan-2-yl)-N-(4-ethylphenyl)acetamide
The unique properties of this compound make it a valuable subject for continued research and application development across multiple scientific and industrial fields.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-2-18-9-11-21(12-10-18)27-25(30)24(29)26-16-22(23-8-5-15-31-23)28-14-13-19-6-3-4-7-20(19)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYJPMKMNMCPKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
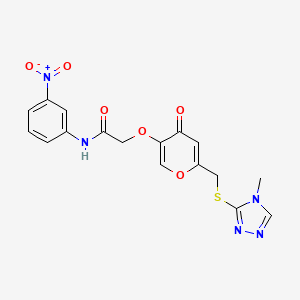
![[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B2390914.png)
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2390915.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2390916.png)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2390917.png)
![{[4-(2-Hydroxy-3-(2-naphthyloxy)propyl)piperazinyl]sulfonyl}dimethylamine](/img/structure/B2390919.png)

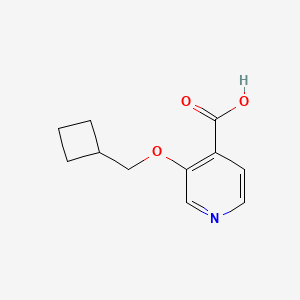
![1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one](/img/structure/B2390923.png)
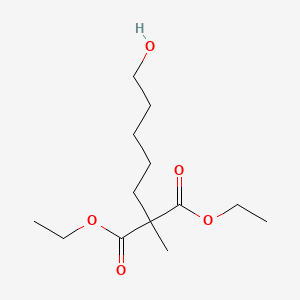
![5-Ethyl-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2390926.png)
![5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde](/img/structure/B2390927.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2390929.png)
